molecular formula C17H18O3 B14506840 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol CAS No. 64735-61-1

4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol

Cat. No.: B14506840
CAS No.: 64735-61-1
M. Wt: 270.32 g/mol
InChI Key: NJQKRVJNOSNZGJ-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol is a phenolic compound known for its unique chemical structure and properties. This compound is characterized by the presence of hydroxyl and methoxy groups attached to an aromatic ring, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,6-dimethylphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and carried out in an organic solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals and inhibiting oxidative stress. Additionally, the compound may interact with specific enzymes and receptors, modulating biological processes and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2-methoxyphenol
  • 2-[(E)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylquinolinium 4-methoxybenzenesulfonate
  • 2-methoxy-4-vinylphenol

Uniqueness

4-[2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol stands out due to its specific substitution pattern on the aromatic ring, which imparts unique chemical and biological properties.

Properties

CAS No.

64735-61-1

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

4-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,6-dimethylphenol

InChI

InChI=1S/C17H18O3/c1-11-8-14(9-12(2)17(11)19)5-4-13-6-7-15(18)16(10-13)20-3/h4-10,18-19H,1-3H3

InChI Key

NJQKRVJNOSNZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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